Triethyl 4-phenyl-1,4-dihydropyrazole-3,5,5-tricarboxylate
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Overview
Description
Triethyl 4-phenyl-1,4-dihydropyrazole-3,5,5-tricarboxylate is a complex organic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties . This compound, in particular, is characterized by its three ester groups and a phenyl ring, making it a valuable intermediate in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Triethyl 4-phenyl-1,4-dihydropyrazole-3,5,5-tricarboxylate typically involves the cyclocondensation of appropriate precursors. One common method includes the reaction of ethyl acetoacetate with phenylhydrazine under acidic conditions to form the pyrazole ring . The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Triethyl 4-phenyl-1,4-dihydropyrazole-3,5,5-tricarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can modify the ester groups or the pyrazole ring itself.
Substitution: The phenyl ring and ester groups can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole-3,5-dicarboxylates, while reduction can produce dihydropyrazole derivatives with modified ester groups .
Scientific Research Applications
Triethyl 4-phenyl-1,4-dihydropyrazole-3,5,5-tricarboxylate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Mechanism of Action
The mechanism of action of Triethyl 4-phenyl-1,4-dihydropyrazole-3,5,5-tricarboxylate involves its interaction with various molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. It may also modulate receptor functions by interacting with specific binding sites, influencing cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
4,5-Dihydropyrazole Derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical and biological properties.
Pyrazoline Derivatives: These compounds are closely related and exhibit similar pharmacological activities, such as anti-inflammatory and analgesic effects.
Uniqueness
Its structural features make it a valuable compound for various synthetic and research purposes .
Properties
IUPAC Name |
triethyl 4-phenyl-1,4-dihydropyrazole-3,5,5-tricarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O6/c1-4-24-15(21)14-13(12-10-8-7-9-11-12)18(20-19-14,16(22)25-5-2)17(23)26-6-3/h7-11,13,20H,4-6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNGJQMBDCFZNSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NNC(C1C2=CC=CC=C2)(C(=O)OCC)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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